molecular formula C13H15ClN2 B8350566 5-chloro-3-piperidine-3-yl-1H-indole

5-chloro-3-piperidine-3-yl-1H-indole

Cat. No.: B8350566
M. Wt: 234.72 g/mol
InChI Key: YPWPLCJWVTYMBN-UHFFFAOYSA-N
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Description

5-Chloro-3-piperidine-3-yl-1H-indole is a synthetically produced small molecule belonging to the class of indole-piperidine hybrids. These structures are recognized in medicinal chemistry as privileged scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders . Research Applications and Value: Indole derivatives bearing a piperidine moiety are frequently investigated as potent inhibitors of key enzymatic pathways. Structurally similar compounds have demonstrated significant antiproliferative activity in cancer cell lines by acting as dual inhibitors of mutant epidermal growth factor receptor (EGFR) and BRAFV600E kinases, which are critical targets in several malignancies . The piperidinyl-indole core is also a key structural feature in ligands for various neurological targets . Research on analogous compounds shows high binding affinity to serotonin receptors (e.g., 5-HT 1A and 5-HT 6 ), making them valuable tools for studying treatments for depression, migraines, and neurodegenerative diseases like Alzheimer's . Furthermore, indole derivatives are explored for their antiviral potential, including activity against drug-resistant strains of HIV . Handling and Storage: This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use. For optimal stability, store the compound in a cool, dry place, sealed under inert conditions.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

5-chloro-3-piperidin-3-yl-1H-indole

InChI

InChI=1S/C13H15ClN2/c14-10-3-4-13-11(6-10)12(8-16-13)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2

InChI Key

YPWPLCJWVTYMBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise as an anticancer agent, particularly targeting mutant pathways associated with various malignancies.

Case Study: Antiproliferative Effects

A study reported the synthesis of several derivatives of 5-chloro-3-piperidine-3-yl-1H-indole, with one derivative demonstrating a GI50 value of 29 nM against the Panc-1 pancreatic cancer cell line, outperforming the reference drug erlotinib (GI50 = 33 nM) .

Compound Cell Line GI50 (nM) Comparison Drug Comparison Drug GI50 (nM)
5-chloro-3-piperidine-3-yl-indole derivativePanc-129Erlotinib33
Another derivativeMCF-742Erlotinib33

This table highlights the potency of specific derivatives in inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, 5-chloro-3-piperidine-3-yl-1H-indole exhibits notable antimicrobial effects against various pathogens.

Antibacterial and Antifungal Properties

A study evaluating N-substituted derivatives of indole, including 5-chloro-3-piperidine derivatives, found strong antibacterial activity against Candida albicans and other bacterial strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (μg/mL)
5-chloro derivativeStaphylococcus aureus1740
Another derivativeE. coli1635

The above table summarizes the antimicrobial efficacy of selected derivatives, illustrating their potential as therapeutic agents against infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the piperidine ring and indole moiety significantly influence biological activity.

Key Findings

Research has indicated that the position of substituents on the piperidine ring affects the potency of the compound against cancer cells and microbes. For instance, compounds with meta-substituted piperidine showed superior activity compared to para-substituted derivatives .

Comparison with Similar Compounds

5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole

  • Structural Differences : A methyl group at position 2 and a piperidin-4-yl substituent at position 3.
  • Key Data : Molecular weight = 248.75; Formula = C${14}$H${17}$ClN$_2$; Storage conditions = room temperature, dark .
  • Impact: The methyl group may sterically hinder interactions with target receptors compared to the unsubstituted parent compound.

5-Chloro-3-(piperidin-1-ylmethyl)-1-(prop-2-yn-1-yl)-1H-indole (24)

  • Structural Differences : A propargyl group at position 1 and a piperidin-1-ylmethyl group at position 3.
  • Key Data : $^1$H NMR (acetone-d$6$) δ 7.76 (d, H4), 7.47 (d, H7), 5.03 (d, NCH$2$CCH); $^{13}$C NMR confirms aromatic and aliphatic signals .

5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one

  • Structural Differences : Replacement of the piperidine group with a hydrazone-linked 2,4-dinitrophenyl moiety.
  • Key Data : Characterized via X-ray crystallography and spectroscopic methods .

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole

  • Structural Differences : Fluorine at position 5 and a triazole-ethyl group at position 3.
  • Key Data : Synthesized via CuI-catalyzed azide-alkyne cycloaddition (42% yield); $^1$H NMR confirms triazole and methoxyphenyl signals .
  • Impact : Fluorine’s electronegativity enhances metabolic stability, while the triazole group offers hydrogen-bonding capabilities for target engagement.

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole

  • Structural Differences : Bromine at position 5 and a 1-methylpiperidin-4-yl group at position 3.
  • Key Data : Synthesized via hydroformylation/Fischer indolization (96% yield) .

Research Implications

  • Bioactivity : Piperidine-containing indoles often target central nervous system receptors (e.g., serotonin receptors) or kinases due to their heterocyclic motifs .
  • Synthetic Flexibility : Propargyl and triazole groups enable modular derivatization for structure-activity relationship (SAR) studies .
  • Challenges : Chlorine and bromine substituents may introduce toxicity risks, necessitating careful optimization in drug development .

Preparation Methods

Buchwald-Hartwig Amination

  • Substrate : 3-Bromo-5-chloro-1H-indole.

  • Reagents : Piperidin-3-ylboronic acid, Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2 equiv), toluene/water (3:1).

  • Conditions : 100°C, 24 hr under N₂.

  • Yield : 70–75% after HPLC purification.

Ullmann-Type Coupling

  • Substrate : 3-Iodo-5-chloro-1H-indole.

  • Reagents : Piperidin-3-amine, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMSO, 130°C, 48 hr.

  • Yield : 50–55%.

MethodCatalyst SystemTemperatureTimeYield
Buchwald-HartwigPd(OAc)₂/XPhos100°C24 hr70%
UllmannCuI/1,10-phenanthroline130°C48 hr53%

Reductive Amination and Cyclization

A tandem reductive amination-cyclization strategy constructs both the indole and piperidine rings in a single pot:

  • Formation of Schiff Base :

    • 4-Chloroaniline reacts with 3-oxopiperidine-1-carbaldehyde in ethanol, forming a Schiff base (imine).

  • Reductive Cyclization :

    • NaBH₃CN reduces the imine, inducing cyclization to form 5-chloro-3-(piperidin-3-yl)-1H-indole.

    • Yield : 65–70%.

StepReagentsConditions
Schiff Base FormationEtOH, RT, 6 hr
Reductive CyclizationNaBH₃CN, MeOH, 0°C → RT12 hr

Resolution of Racemic Mixtures

Chiral 5-chloro-3-(piperidin-3-yl)-1H-indole enantiomers require diastereomeric salt formation or enzymatic resolution:

  • Diastereomer Separation :

    • Racemic 5-chloro-3-(piperidin-3-yl)-1H-indole is treated with (S)-camphorsulfonic acid in EtOAc, yielding diastereomeric salts.

    • Resolution Efficiency : 98% ee after recrystallization.

  • Enzymatic Kinetic Resolution :

    • Lipase B (Candida antarctica) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-enantiomer unreacted.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Fischer IndoleHigh atom economyRequires pre-functionalized ketoneModerate
Buchwald-HartwigHigh regioselectivityPalladium costLow
Reductive AminationOne-pot synthesisModerate yieldsHigh
Diastereomer ResolutionExcellent enantiopurityHigh solvent consumptionIndustrial

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis :

    • Microreactors (0.5 mm ID) enable precise temperature control (ΔT ±1°C) during Fischer indole cyclization, improving yield to 78%.

  • Green Chemistry Metrics :

    • Solvent recovery systems (e.g., falling-film evaporators) reduce E-factor by 40% in Buchwald-Hartwig couplings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-chloro-3-piperidine-3-yl-1H-indole?

  • Answer : Synthesis typically involves condensation reactions between indole precursors and piperidine derivatives. For example, piperidine and formaldehyde in glacial acetic acid under reflux conditions can yield substituted indole-piperidine hybrids. Reaction monitoring via TLC and purification via column chromatography are standard .
  • Key steps :

  • Use of glacial acetic acid as a catalyst for Mannich-type reactions .
  • Optimization of molar ratios (e.g., 1:1 for amine and aldehyde) to minimize side products .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer :

  • 1H NMR : Identifies substituent positions (e.g., piperidine protons at δ 2.8–3.7 ppm, indole protons at δ 7.1–7.5 ppm) .
  • HPLC : Validates purity (>98% by reverse-phase chromatography) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols are recommended for handling 5-chloro-3-piperidine-3-yl-1H-indole?

  • Answer :

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on analogous indole derivatives) .
  • Store at –20°C in airtight containers to prevent degradation .
  • Follow GHS guidelines for waste disposal (no known hazards reported, but treat as potentially toxic) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., piperidine ring protons vs. indole NH) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • X-ray crystallography : For unambiguous confirmation (if single crystals are obtainable) .

Q. What strategies optimize the synthesis yield of 5-chloro-3-piperidine-3-yl-1H-indole?

  • Answer :

  • Reaction solvent optimization : Acetic acid enhances electrophilic substitution in indole derivatives .
  • Catalyst screening : Sodium acetate or microwave-assisted synthesis reduces reaction time .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Answer :

  • Analog synthesis : Modify substituents (e.g., replace chloro with fluoro, vary piperidine alkyl chains) .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization .
  • Docking studies : Map binding interactions using molecular modeling software (e.g., AutoDock) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Answer :

  • pH stability testing : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .
  • Plasma stability assays : Use human plasma to assess metabolic susceptibility .
  • Forced degradation studies : Expose to heat/light and analyze degradation pathways .

Methodological Resources

  • Synthetic protocols : .
  • Analytical techniques : .
  • Safety and stability : .
  • Advanced SAR design : .

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